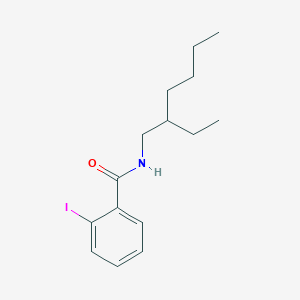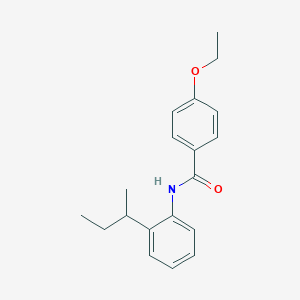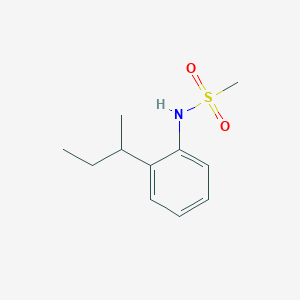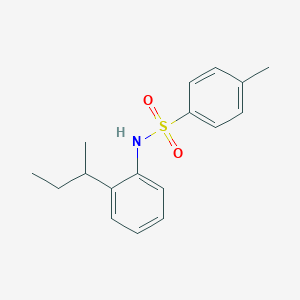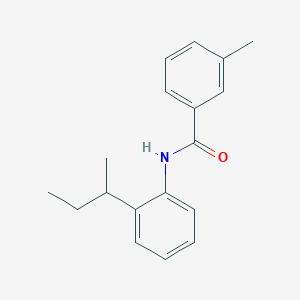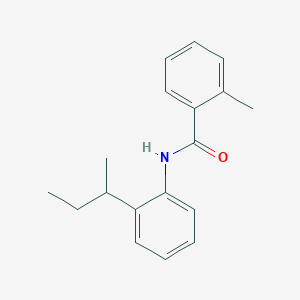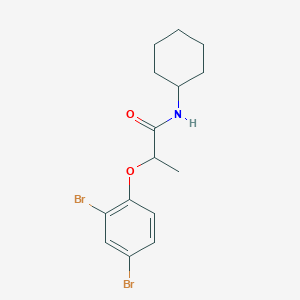
N-cyclohexyl-2-(2,4-dibromophenoxy)propanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-cyclohexyl-2-(2,4-dibromophenoxy)propanamide, also known as VDM11, is a chemical compound that has been extensively studied for its potential therapeutic applications. It belongs to the class of compounds known as peroxisome proliferator-activated receptor (PPAR) agonists, which have been shown to have a wide range of biological activities.
Mécanisme D'action
N-cyclohexyl-2-(2,4-dibromophenoxy)propanamide exerts its biological effects through its activation of PPARs, which are nuclear receptors that regulate gene expression. Specifically, N-cyclohexyl-2-(2,4-dibromophenoxy)propanamide activates PPAR-alpha and PPAR-gamma, which are involved in lipid metabolism and glucose homeostasis, respectively. This activation leads to changes in gene expression that result in the observed biological effects.
Biochemical and physiological effects:
N-cyclohexyl-2-(2,4-dibromophenoxy)propanamide has been shown to have a wide range of biochemical and physiological effects. In addition to its anti-inflammatory, anti-cancer, and anti-diabetic properties, it has also been shown to improve lipid metabolism, reduce oxidative stress, and protect against liver damage. These effects are thought to be mediated through its activation of PPARs.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using N-cyclohexyl-2-(2,4-dibromophenoxy)propanamide in lab experiments is its well-characterized mechanism of action. Its activation of PPARs is well understood, which allows for more targeted and specific experiments. However, one limitation is that its effects may vary depending on the specific cell type or tissue being studied, which can make it difficult to generalize results.
Orientations Futures
There are several potential future directions for research on N-cyclohexyl-2-(2,4-dibromophenoxy)propanamide. One area of interest is its potential as a therapeutic agent for metabolic disorders such as obesity and type 2 diabetes. Another area is its potential as an anti-cancer agent, particularly in the treatment of breast cancer. Additionally, further studies are needed to fully understand its mechanism of action and to identify any potential side effects or limitations to its use.
Méthodes De Synthèse
The synthesis of N-cyclohexyl-2-(2,4-dibromophenoxy)propanamide involves a multi-step process that begins with the reaction of cyclohexylamine with 2,4-dibromophenol to form N-cyclohexyl-2,4-dibromophenol. This intermediate is then reacted with 2-bromo-2-methylpropanoic acid to form N-cyclohexyl-2-(2,4-dibromophenoxy)propanamide.
Applications De Recherche Scientifique
N-cyclohexyl-2-(2,4-dibromophenoxy)propanamide has been the subject of extensive scientific research due to its potential therapeutic applications. It has been shown to have anti-inflammatory, anti-cancer, and anti-diabetic properties, among others. Studies have also demonstrated its ability to improve insulin sensitivity, reduce blood glucose levels, and decrease lipid accumulation in the liver.
Propriétés
Formule moléculaire |
C15H19Br2NO2 |
|---|---|
Poids moléculaire |
405.12 g/mol |
Nom IUPAC |
N-cyclohexyl-2-(2,4-dibromophenoxy)propanamide |
InChI |
InChI=1S/C15H19Br2NO2/c1-10(15(19)18-12-5-3-2-4-6-12)20-14-8-7-11(16)9-13(14)17/h7-10,12H,2-6H2,1H3,(H,18,19) |
Clé InChI |
LDHMXQZDCSTRJT-UHFFFAOYSA-N |
SMILES |
CC(C(=O)NC1CCCCC1)OC2=C(C=C(C=C2)Br)Br |
SMILES canonique |
CC(C(=O)NC1CCCCC1)OC2=C(C=C(C=C2)Br)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



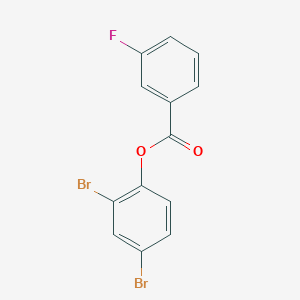
![N-[2-(butan-2-yl)phenyl]-2-(4-chlorophenyl)acetamide](/img/structure/B291011.png)

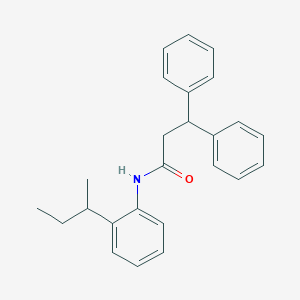
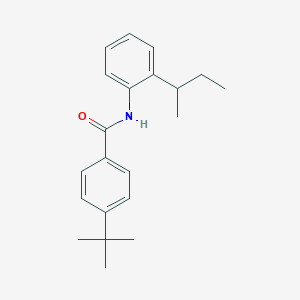
![N-[2-(butan-2-yl)phenyl]biphenyl-4-carboxamide](/img/structure/B291017.png)
